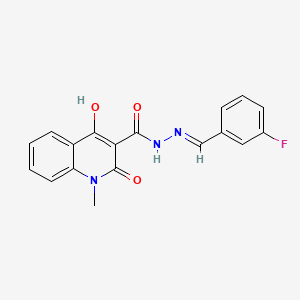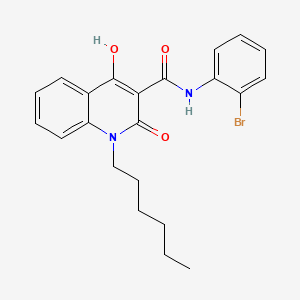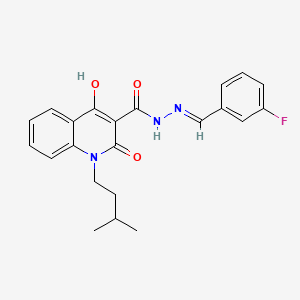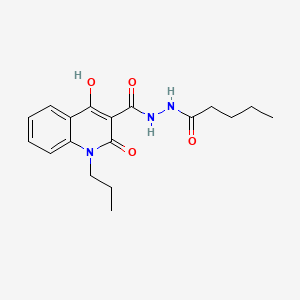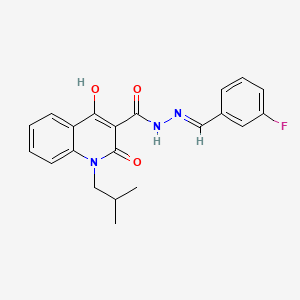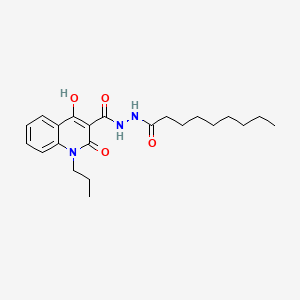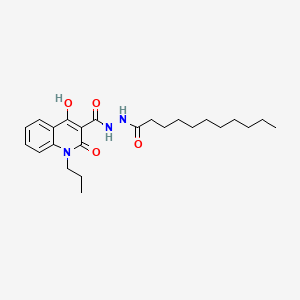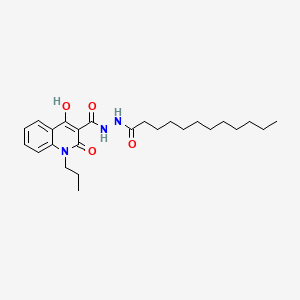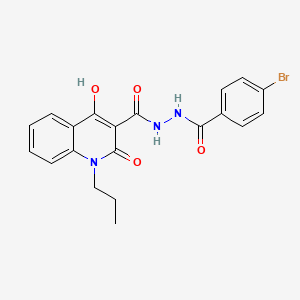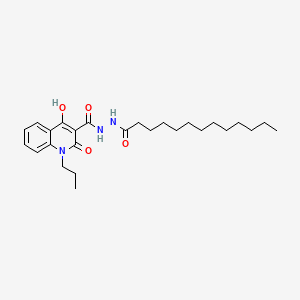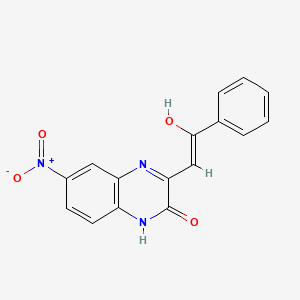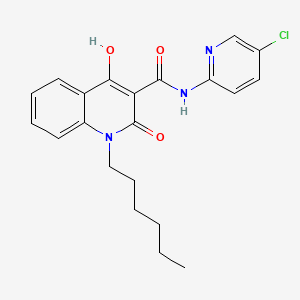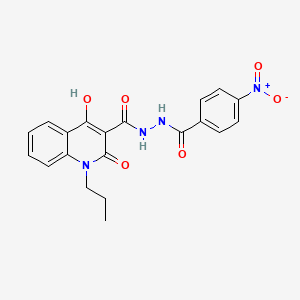
4-NITRO-BENZOIC ACID N'-(4-HO-2-OXO-1-PR-1,2-2H-QUINOLINE-3-CARBONYL)-HYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with the molecular formula C20H18N4O6. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid, which is then reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is further treated with hydrazine hydrate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce quinoline N-oxides .
Aplicaciones Científicas De Investigación
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxylic acid: A precursor in the synthesis of the target compound.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid esters: Known for their high reactivity towards N-nucleophiles.
Uniqueness
4-hydroxy-N’-{4-nitrobenzoyl}-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structure, which combines a quinoline core with a nitrobenzoyl and carbohydrazide moiety. This unique combination contributes to its diverse chemical reactivity and potential biological activities .
Propiedades
Número CAS |
353253-00-6 |
|---|---|
Fórmula molecular |
C20H18N4O6 |
Peso molecular |
410.4g/mol |
Nombre IUPAC |
4-hydroxy-N'-(4-nitrobenzoyl)-2-oxo-1-propylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C20H18N4O6/c1-2-11-23-15-6-4-3-5-14(15)17(25)16(20(23)28)19(27)22-21-18(26)12-7-9-13(10-8-12)24(29)30/h3-10,25H,2,11H2,1H3,(H,21,26)(H,22,27) |
Clave InChI |
HDATXLNAYBLDKY-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[(4-hydroxy-2-oxo-1-pentyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B604494.png)
